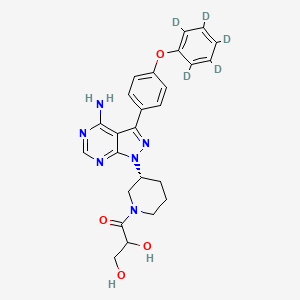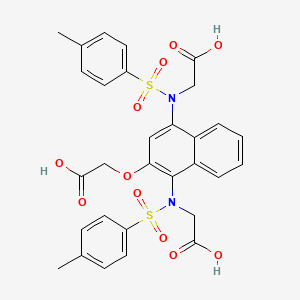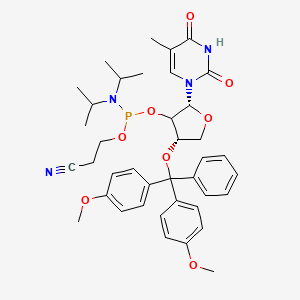
Hpk1-IN-43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hpk1-IN-43 is a highly potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a kinase involved in the negative regulation of T-cell receptor signaling. This compound has shown promise in enhancing T-cell activation and relieving immunosuppressive phenotypes, making it a potential candidate for cancer immunotherapy .
Preparation Methods
The synthesis of Hpk1-IN-43 involves several steps, including the preparation of key intermediates and the final coupling reactions. One method involves the use of diaminopyrimidine carboxamides as starting materials . The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Functional group modifications: Various functional groups are introduced to enhance the potency and selectivity of the compound.
Final coupling reactions: The final product is obtained through coupling reactions involving the core structure and other intermediates.
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Hpk1-IN-43 undergoes several types of chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Hpk1-IN-43 has several scientific research applications, including:
Cancer Immunotherapy: It has shown potential in enhancing T-cell activation and relieving immunosuppressive phenotypes, making it a promising candidate for cancer treatment.
T-cell Research: The compound is used to study the mechanisms of T-cell activation and exhaustion, providing insights into immune regulation.
Drug Development:
Mechanism of Action
Hpk1-IN-43 exerts its effects by inhibiting the activity of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition leads to enhanced T-cell activation and cytokine production. The compound achieves this by binding to the kinase domain of HPK1, preventing its phosphorylation and subsequent downstream signaling .
Comparison with Similar Compounds
Hpk1-IN-43 is unique in its high potency and selectivity for HPK1 compared to other similar compounds. Some similar compounds include:
Compound K: Another potent HPK1 inhibitor with similar applications in cancer immunotherapy.
M074-2865: A compound identified through virtual screening with promising HPK1 inhibitory activity.
ISM9182A: A novel HPK1 inhibitor with robust monotherapy anti-tumor effects.
This compound stands out due to its superior selectivity and efficacy in enhancing T-cell activation and relieving immunosuppressive phenotypes .
Properties
Molecular Formula |
C26H25F3N6O2 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
5-amino-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-8-[[2-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H25F3N6O2/c1-34-8-7-15-10-22(37-2)21(9-17(15)13-34)32-25-31-12-18-20(30)11-23(36)35(24(18)33-25)14-16-5-3-4-6-19(16)26(27,28)29/h3-6,9-12H,7-8,13-14,30H2,1-2H3,(H,31,32,33) |
InChI Key |
LQUUWQNDKXYUCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C4C(=CC(=O)N(C4=N3)CC5=CC=CC=C5C(F)(F)F)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,4S)-1-[(2S)-2-[[2-[4-[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12386536.png)






![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)


